molecular formula C20H25N5O B11013075 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11013075
M. Wt: 351.4 g/mol
InChI Key: LGYQDDLIWQZRGY-UHFFFAOYSA-N
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Description

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a cyclopentapyrazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps:

    Formation of Benzimidazole Intermediate: The initial step involves the synthesis of the benzimidazole intermediate. This can be achieved by the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The benzimidazole intermediate is then alkylated using 2-methylpropyl bromide in the presence of a base such as potassium carbonate.

    Cyclopentapyrazole Formation: The next step involves the formation of the cyclopentapyrazole ring. This can be achieved by reacting the alkylated benzimidazole with a suitable cyclopentanone derivative under basic conditions.

    Amidation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Industrial Applications: It may be used as a precursor for the synthesis of other complex molecules in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The cyclopentapyrazole structure may also contribute to the compound’s overall biological activity by interacting with different cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined benzimidazole and cyclopentapyrazole structures, which may confer distinct biological and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C20H25N5O

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C20H25N5O/c1-13(2)12-25-17-9-4-3-7-16(17)22-18(25)10-11-21-20(26)19-14-6-5-8-15(14)23-24-19/h3-4,7,9,13H,5-6,8,10-12H2,1-2H3,(H,21,26)(H,23,24)

InChI Key

LGYQDDLIWQZRGY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

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